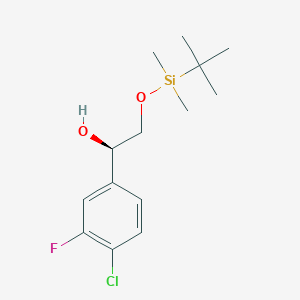

(R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClFO2Si/c1-14(2,3)19(4,5)18-9-13(17)10-6-7-11(15)12(16)8-10/h6-8,13,17H,9H2,1-5H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBITCVLPAOFPE-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClFO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Chiral Reduction: The protected intermediate undergoes a chiral reduction using a chiral catalyst or reagent to introduce the ®-configuration at the carbon center.

Substitution Reaction: The 4-chloro-3-fluorophenyl group is introduced via a substitution reaction, often using a suitable halide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the phenyl ring or other functional groups.

Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates. It serves as a model compound to understand the stereoselectivity of various enzymes.

Medicine

In medicine, this compound is a key intermediate in the synthesis of pharmaceutical agents, especially those targeting specific receptors or enzymes. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively interact with its target. The 4-chloro-3-fluorophenyl group enhances binding affinity and specificity.

Comparison with Similar Compounds

(a) Protective Group Stability

- The TBS group in the target compound offers superior stability under nucleophilic or oxidative conditions compared to the unprotected hydroxyl in (R)-1-(4-chloro-2-(3-methylpyrazole)phenyl)-2,2,2-trifluoroethanol . This makes the former more suitable for multi-step syntheses.

- In contrast, 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol lacks protective groups, rendering it prone to degradation and limiting its utility in complex organic frameworks .

(b) Electronic Effects

- The 4-chloro-3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic aromatic substitution (EAS) reactivity compared to the electron-rich 4-(1,1,3,3-tetramethylbutyl)phenoxy substituent in ’s compound .

Biological Activity

(R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol, identified by its CAS number 1395078-43-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : C14H22ClFO2Si

- Molecular Weight : 304.86 g/mol

- Structure : The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents.

Synthesis Overview

The synthesis of this compound involves several steps:

- Starting from 2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanone.

- The reaction typically employs borane complexes under controlled conditions to achieve high yields (up to 91.1%) .

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the context of pharmacology:

- Antidiabetic Effects : Related compounds have shown promise in treating diabetes by modulating glucose metabolism and insulin sensitivity .

- Antimicrobial Activity : The presence of the 4-chloro-3-fluorophenyl group suggests potential antimicrobial properties, as halogenated phenyl derivatives are often linked with increased bioactivity against bacterial strains .

The biological activity is hypothesized to be linked to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. The TBDMS moiety may also play a role in enhancing the lipophilicity and membrane permeability of the compound, facilitating its action within biological systems.

Case Study 1: Antidiabetic Activity

A study focusing on similar compounds demonstrated that derivatives with a TBDMS group improved glycemic control in diabetic models. The mechanism was attributed to enhanced insulin signaling pathways .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of halogenated phenyl compounds, revealing that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. This suggests a potential for development as an antimicrobial agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H22ClFO2Si |

| Molecular Weight | 304.86 g/mol |

| CAS Number | 1395078-43-9 |

| Synthesis Yield | 91.1% |

| Biological Activities | Antidiabetic, Antimicrobial |

Q & A

Q. Key Validation :

- NMR : Confirm regioselectivity via H/C NMR shifts (e.g., tert-butyldimethylsilyl protons at δ 0.1–0.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- HPLC : Use chiral stationary phases to verify ≥98% enantiomeric excess (ee) .

Advanced Question: How can researchers optimize reaction conditions to mitigate competing side reactions during silyl protection?

Methodological Answer :

Side reactions (e.g., over-silylation, desilylation) are common. Optimization strategies include:

Temperature Control : Perform silylation at 0–5°C to slow down exothermic side reactions .

Catalyst Selection : Use DMAP instead of imidazole for higher regioselectivity in polar aprotic solvents like DMF .

Stoichiometry : Limit TBDMSCl to 1.1 equivalents to avoid di-silylation.

In Situ Monitoring : Track reaction progress via TLC (hexane:EtOAc = 4:1, Rf ~0.3 for mono-silylated product) .

Data Contradiction Note :

Conflicting yields (70–90% in literature) may arise from trace moisture; ensure rigorous drying of glassware and solvents .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what key signals should be prioritized?

Methodological Answer :

Prioritize:

H NMR :

- tert-Butyldimethylsilyl (TBDMS) protons: Singlet at δ 0.1–0.3 ppm.

- Aromatic protons: Doublets/doublet-of-doubles at δ 7.2–7.8 ppm (4-chloro-3-fluorophenyl group) .

F NMR : Single peak near δ -110 ppm (C-F) and δ -60 ppm (Ar-F) .

IR Spectroscopy : O-H stretch (broad, ~3400 cm) and C-O-Si stretch (~1250 cm) .

Advanced Cross-Validation :

Compare experimental data with computational predictions (e.g., DFT for C chemical shifts) to resolve ambiguities in overlapping signals .

Advanced Question: How does the electronic nature of the 4-chloro-3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

The electron-withdrawing Cl and F groups:

Activate the Ring : Enhance electrophilicity at the para-position, facilitating nucleophilic attacks (e.g., in Suzuki couplings).

Steric Effects : The 3-fluoro group creates steric hindrance, requiring bulky ligands (e.g., XPhos) for cross-coupling reactions .

Electronic Monitoring : Use Hammett substituent constants (σ = 0.34 for F, σ = 0.23 for Cl) to predict reaction rates .

Experimental Design :

Perform kinetic studies with varying aryl substituents (e.g., 4-Cl vs. 3-F) to isolate electronic vs. steric contributions .

Basic Question: What precautions are necessary when handling this compound due to its hygroscopic and light-sensitive nature?

Q. Methodological Answer :

Storage : Keep under inert gas (N/Ar) at -20°C in amber vials.

Handling : Use gloveboxes or Schlenk lines to prevent hydrolysis of the TBDMS group .

Quenching : Neutralize residual silylating agents with aqueous NHCl before disposal .

Advanced Question: How can researchers resolve discrepancies in reported melting points or solubility profiles?

Data Contradiction Analysis :

Reported melting points vary due to:

Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. hexane) and characterize via XRD .

Purity : Verify via DSC (sharp endothermic peak for pure compound) and elemental analysis (C, H, N within ±0.4%) .

Solubility : Use Hansen solubility parameters (e.g., δ = 18 MPa for THF) to predict compatibility .

Advanced Question: What strategies enable the use of this compound as a chiral building block in total synthesis?

Q. Methodological Answer :

Deprotection : Use TBAF in THF to cleave TBDMS, yielding the free alcohol without racemization .

Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd(OAc), XPhos) for C-N bond formation .

Case Study : In HIV-1 inhibitor synthesis, the 4-chloro-3-fluorophenyl group enhances binding to hydrophobic pockets in CD4 mimics .

SAR Insight :

Modify the aryl group (e.g., 4-Br vs. 3-F) and assess bioactivity via SPR or crystallography .

Basic Question: What computational tools are recommended for modeling the compound’s conformational stability?

Q. Methodological Answer :

Software : Gaussian 16 or ORCA for DFT calculations (B3LYP/6-31G* level).

Focus Areas :

- Rotational barriers of the TBDMS group.

- Intramolecular H-bonding between -OH and aryl-F .

Validation : Compare computed IR/NMR shifts with experimental data .

Advanced Question: How can researchers design analogs to study the role of the TBDMS group in pharmacokinetics?

Q. Methodological Answer :

Analog Synthesis : Replace TBDMS with TIPS (triisopropylsilyl) or TMS groups.

LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate silyl group hydrophobicity with membrane permeability .

In Vivo Testing : Use radiolabeled C-TBDMS analogs to track metabolic stability in rodent models .

Basic Question: What are the documented hazards and recommended waste management protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.